![molecular formula C8H6FNS B1395961 7-氟-2-甲基苯并[d]噻唑 CAS No. 1188164-94-4](/img/structure/B1395961.png)

7-氟-2-甲基苯并[d]噻唑

描述

7-Fluoro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound and a structural isomer of benzo[d]thiazole. It is a light-yellow to brown powder or crystals . It has been identified as a useful reactant in the preparation of antileishmanial drug candidates .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve the use of 2-amino and 2-mercapto substituted benzothiazoles. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

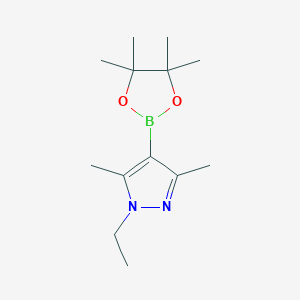

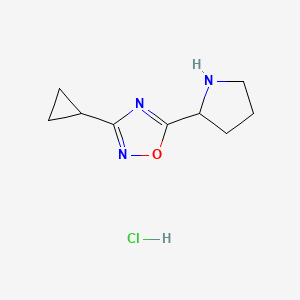

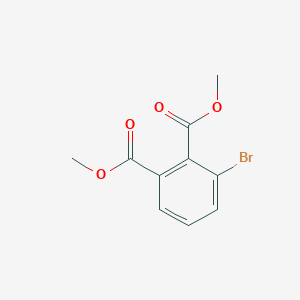

The molecular formula of 7-Fluoro-2-methylbenzo[d]thiazole is C8H6FNS . The molecule contains a total of 19 bond(s). There are 13 non-H bond(s), 10 multiple bond(s), 1 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 sulfide(s), and 1 Thiazole(s) .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Physical And Chemical Properties Analysis

The molecular weight of 7-Fluoro-2-methylbenzo[d]thiazole is 167.21 g/mol . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .科学研究应用

合成和药理学评价

7-氟-2-甲基苯并[d]噻唑衍生物已被合成并评估了各种药理活性。例如,一些研究探索了包含苯并噻唑的氮杂环-2-酮和噻唑烷-4-酮等化合物的合成。这些化合物被评估了抗炎、镇痛、中枢神经系统抑制和骨骼肌松弛活性,表明具有广泛的潜在治疗应用 (Gurupadayya 等,2008)。

抗肿瘤特性

氟代苯并噻唑,包括 7-氟-2-甲基苯并[d]噻唑衍生物,因其抗肿瘤特性而受到研究。这些化合物在体外对某些癌细胞系显示出有效的细胞毒性,表明它们作为抗肿瘤剂的潜力。例如,一项研究专注于氟代 2-(4-氨基苯基)苯并噻唑的合成和生物学特性,这些化合物在敏感的人类乳腺癌细胞系中表现出显着的细胞毒性 (Hutchinson 等,2001)。

成像和传感应用

7-氟-2-甲基苯并[d]噻唑的一些衍生物已被用于开发生物成像的荧光探针。例如,一项研究设计了一种近红外激发/发射荧光探针,用于成像活细胞和斑马鱼中的内源性半胱氨酸。这展示了该化合物在先进成像技术中的实用性,有助于生物和医学研究 (谢等,2020)。

抗菌活性

还对 7-氟-2-甲基苯并[d]噻唑衍生物的抗菌特性进行了研究。某些研究报道了具有这种结构的新型化合物的合成,证明了对革兰氏阳性菌(如金黄色葡萄球菌)的有效抑菌作用。这表明在开发新型抗菌剂中具有潜在应用 (Al-Harthy 等,2018)。

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, again depending on the specific derivative and its targets .

未来方向

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . These findings may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

属性

IUPAC Name |

7-fluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHIFDCGFBFLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-methylbenzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)